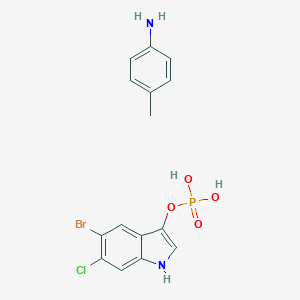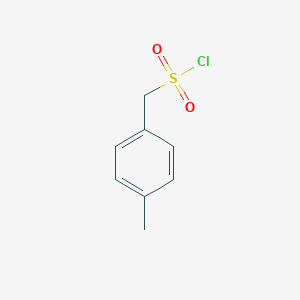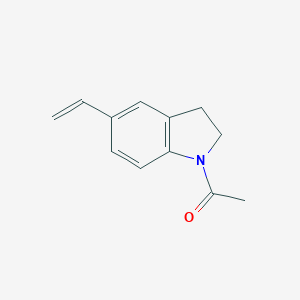
1-(5-Vinylindolin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Vinylindolin-1-yl)ethanone, also known as Vinpocetine, is a synthetic compound that is derived from the alkaloid vincamine, which is found in the periwinkle plant. Vinpocetine has been extensively studied for its potential therapeutic applications in various medical conditions, including cognitive impairment, dementia, and stroke.
Mecanismo De Acción
1-(5-Vinylindolin-1-yl)ethanone's mechanism of action is not fully understood, but it is believed to work by increasing blood flow to the brain and improving oxygen and glucose utilization. It also modulates neurotransmitter release and has been shown to increase the synthesis of acetylcholine, a neurotransmitter that is important for memory and learning.
Efectos Bioquímicos Y Fisiológicos
1-(5-Vinylindolin-1-yl)ethanone has been shown to have a number of biochemical and physiological effects. It increases blood flow to the brain, which can improve cognitive function and memory. It also has neuroprotective effects, which may make it a potential treatment for stroke and other neurodegenerative diseases. 1-(5-Vinylindolin-1-yl)ethanone has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in a number of medical conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(5-Vinylindolin-1-yl)ethanone is that it has been extensively studied and has a well-established safety profile. It is also relatively easy to synthesize and can be obtained in large quantities. One of the limitations of 1-(5-Vinylindolin-1-yl)ethanone is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies based on its effects.
Direcciones Futuras
There are several future directions for research on 1-(5-Vinylindolin-1-yl)ethanone. One area of interest is its potential use in the treatment of Alzheimer's disease and other forms of dementia. 1-(5-Vinylindolin-1-yl)ethanone has been shown to improve cognitive function and memory, and it may be a potential treatment for these conditions. Another area of interest is its potential use in the treatment of stroke and other neurodegenerative diseases. 1-(5-Vinylindolin-1-yl)ethanone has neuroprotective effects, which may make it a potential treatment for these conditions. Finally, there is interest in exploring the anti-inflammatory and antioxidant properties of 1-(5-Vinylindolin-1-yl)ethanone and its potential use in the treatment of various medical conditions.
Métodos De Síntesis
1-(5-Vinylindolin-1-yl)ethanone is synthesized by the esterification of apovincamine with 3-(dimethylamino)propionyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. This process yields 1-(5-Vinylindolin-1-yl)ethanone as a white crystalline powder.
Aplicaciones Científicas De Investigación
1-(5-Vinylindolin-1-yl)ethanone has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to improve cognitive function and memory in animal models and humans. It also has neuroprotective effects and has been studied as a potential treatment for stroke and other neurodegenerative diseases. 1-(5-Vinylindolin-1-yl)ethanone has also been shown to have anti-inflammatory and antioxidant properties.
Propiedades
Número CAS |
136081-56-6 |
|---|---|
Nombre del producto |
1-(5-Vinylindolin-1-yl)ethanone |
Fórmula molecular |
C12H13NO |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
1-(5-ethenyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C12H13NO/c1-3-10-4-5-12-11(8-10)6-7-13(12)9(2)14/h3-5,8H,1,6-7H2,2H3 |
Clave InChI |
UMLOCUIBSYOBQK-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C=C |
SMILES canónico |
CC(=O)N1CCC2=C1C=CC(=C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



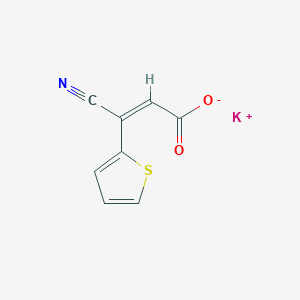
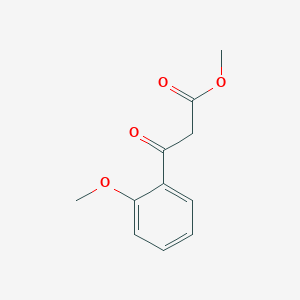
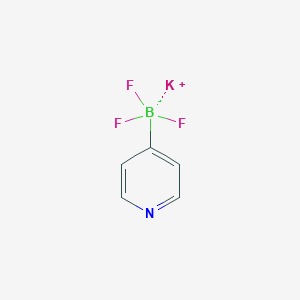
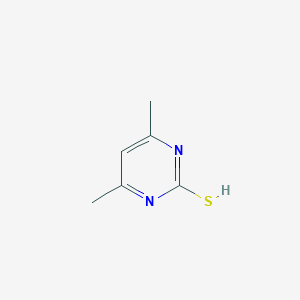
![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)

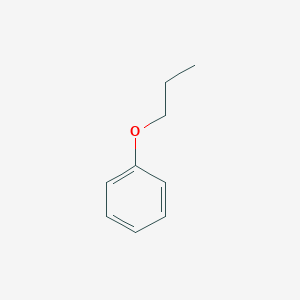
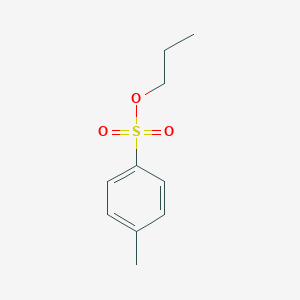
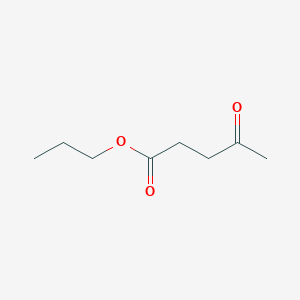
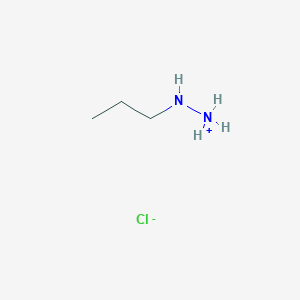
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B152797.png)
